molecular formula C16H13N5O3S B11601004 4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid CAS No. 423745-45-3

4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid

Cat. No.: B11601004
CAS No.: 423745-45-3
M. Wt: 355.4 g/mol
InChI Key: HKOJWQYOBZLZNV-UHFFFAOYSA-N
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Description

4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with acetylated amino benzoic acid derivatives. The reaction conditions are optimized for yield and purity, often employing solvents such as ethanol or DMSO under reflux conditions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
  • Infrared Spectroscopy (IR) : Employed to identify functional groups.
  • Mass Spectrometry (MS) : Utilized for molecular weight determination.

Antimicrobial Properties

Research indicates that compounds containing the tetrazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown promising results against various bacterial strains and fungi. A study found that certain tetrazole derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anticholinesterase Activity

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies demonstrated that certain tetrazole derivatives exhibited potent AChE inhibition, which could lead to therapeutic applications in treating cognitive disorders . The mechanism of action is believed to involve the interaction of the tetrazole moiety with the active site of the enzyme, thereby preventing acetylcholine breakdown.

Cytotoxicity Studies

Cytotoxicity evaluations on various cancer cell lines have revealed that compounds related to this compound possess anticancer properties. For example, derivatives were tested against leukemia and CNS cancer cell lines, showing significant inhibition rates . These findings indicate a potential role for these compounds in cancer therapy.

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Tetrazole DerivativesAntimicrobialEffective against Gram-positive/negative bacteria
4-Tetrazole DerivativesAnticholinesterasePotent AChE inhibition linked to cognitive improvement
Various Tetrazole DerivativesCytotoxicitySignificant inhibition in leukemia and CNS cancer cell lines

Mechanism of Action

The mechanism of action of 4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid is unique due to its combination of a tetrazole ring, a phenyl group, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N5O3SC_{11}H_{11}N_5O_3S, with a molecular weight of approximately 293.30 g/mol. The compound features a tetrazole ring, which is known for its diverse pharmacological activities, combined with an acetylamino group that enhances its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate acylating agent, such as acetic anhydride or acetyl chloride , in the presence of a base. The reaction conditions can be optimized to yield high purity and yield of the desired product.

Anticholinesterase Activity

Research has demonstrated that tetrazole derivatives exhibit significant anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. A study focused on similar tetrazole derivatives showed that compounds with specific substitutions exhibited potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

CompoundAChE Inhibition (%)BuChE Inhibition (%)
Compound 1482%75%
Compound 1578%70%
Compound 1880%73%

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of related tetrazole compounds on mouse embryonic fibroblast cells (NIH/3T3). The results indicated that certain derivatives exhibited low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

The biological activity of this compound is attributed to its ability to mimic carboxylic acids, allowing it to bind effectively to active sites on enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor functions, leading to various pharmacological effects.

Case Studies

Several studies have explored the therapeutic potential of tetrazole derivatives:

  • Antimicrobial Activity : A series of tetrazole derivatives were synthesized and tested for antimicrobial properties. Results indicated that compounds with the tetrazole moiety displayed significant antibacterial activity against various strains .
  • Anticancer Properties : Research has shown that certain tetrazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings highlight the potential use of such compounds in cancer therapy .
  • Enzyme Inhibition : A detailed study on enzyme inhibition revealed that specific substitutions on the tetrazole ring significantly enhance the inhibitory effects on cholinesterases, providing insights into designing more effective inhibitors for neurological disorders .

Properties

CAS No.

423745-45-3

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

4-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C16H13N5O3S/c22-14(17-12-8-6-11(7-9-12)15(23)24)10-25-16-18-19-20-21(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22)(H,23,24)

InChI Key

HKOJWQYOBZLZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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